molecular formula C5H3BF4KN B12625505 Potassium5-fluoropyridine-2-trifluoroborate CAS No. 1150654-92-4

Potassium5-fluoropyridine-2-trifluoroborate

Katalognummer: B12625505
CAS-Nummer: 1150654-92-4
Molekulargewicht: 202.99 g/mol
InChI-Schlüssel: DKZSBTOKRWXZOT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Potassium5-fluoropyridine-2-trifluoroborate is a chemical compound with the molecular formula C5H3BF4KN and a molecular weight of 202.99 g/mol It is a boron-containing compound that features a pyridine ring substituted with fluorine and trifluoroborate groups

Vorbereitungsmethoden

The synthesis of Potassium5-fluoropyridine-2-trifluoroborate typically involves the reaction of 5-fluoropyridine-2-boronic acid with potassium trifluoroborate under specific conditions . The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as water or an organic solvent like tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

Potassium5-fluoropyridine-2-trifluoroborate undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as THF or water. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reactants involved.

Wissenschaftliche Forschungsanwendungen

Potassium5-fluoropyridine-2-trifluoroborate has a wide range of applications in scientific research, including:

Wirkmechanismus

The mechanism of action of Potassium5-fluoropyridine-2-trifluoroborate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The trifluoroborate group can stabilize negative charges, making the compound a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the reactants it interacts with.

Vergleich Mit ähnlichen Verbindungen

Potassium5-fluoropyridine-2-trifluoroborate can be compared with other similar compounds, such as:

These compounds share similar chemical properties but differ in their reactivity and applications due to the variations in their molecular structures.

Eigenschaften

CAS-Nummer

1150654-92-4

Molekularformel

C5H3BF4KN

Molekulargewicht

202.99 g/mol

IUPAC-Name

potassium;trifluoro-(5-fluoropyridin-2-yl)boranuide

InChI

InChI=1S/C5H3BF4N.K/c7-4-1-2-5(11-3-4)6(8,9)10;/h1-3H;/q-1;+1

InChI-Schlüssel

DKZSBTOKRWXZOT-UHFFFAOYSA-N

Kanonische SMILES

[B-](C1=NC=C(C=C1)F)(F)(F)F.[K+]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.